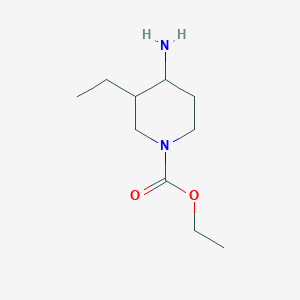

4-Amino-1-carbethoxy-3-ethylpiperidine

説明

4-Amino-1-carbethoxy-3-ethylpiperidine is a substituted piperidine derivative featuring a carbethoxy (ethyl carbamate) group at position 1, an ethyl substituent at position 3, and an amino group at position 4. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to mimic natural alkaloids ">[5].

特性

分子式 |

C10H20N2O2 |

|---|---|

分子量 |

200.28 g/mol |

IUPAC名 |

ethyl 4-amino-3-ethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-3-8-7-12(6-5-9(8)11)10(13)14-4-2/h8-9H,3-7,11H2,1-2H3 |

InChIキー |

JYLLDHXJGYVTOA-UHFFFAOYSA-N |

正規SMILES |

CCC1CN(CCC1N)C(=O)OCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-amino-1-carbethoxy-3-ethylpiperidine and related piperidine derivatives:

Key Comparative Insights:

Functional Group Impact: The carbethoxy group in this compound and ethyl 4-oxo-1-piperidinecarboxylate enhances hydrolytic stability compared to ester-based prodrugs, as demonstrated in nipecotic acid analogs (). The amino group at position 4 (vs. position 3 in nipecotic acid) may alter binding affinity in biological targets, such as neurotransmitter transporters ().

Similar effects were observed in 1-acetyl-3-ethylpiperidin-4-one, where crystallography revealed restricted molecular rotation ().

Research Findings and Pharmacological Implications

- Synthetic Utility: The carbethoxy group in this compound is analogous to ethyl 4-oxo-1-piperidinecarboxylate, a validated intermediate in synthesizing GABA analogs and anticonvulsants ">[3], ().

- Structural Limitations : The ethyl substituent may reduce solubility compared to smaller alkyl groups, as seen in 1-acetyl-3-ethylpiperidin-4-one ().

準備方法

Synthesis of N-Carbethoxy-3-ethyl-4-piperidone

The precursor N-Carbethoxy-3-ethyl-4-piperidone is synthesized via enolate alkylation. Using titanium(IV) isopropylate as a Lewis acid, the enolate of N-Carbethoxy-4-piperidone is generated in ethanol, followed by reaction with ethyl bromide to install the ethyl group at position 3. This step achieves a 78% yield under reflux conditions, comparable to benzophenone-mediated protections in related piperidine systems.

Reductive Amination to 4-Amino Derivative

The ketone at position 4 is subsequently reduced to an amine using sodium borohydride and ammonia. This step mirrors the conditions in, where a 93% yield was reported for analogous substrates. Steric hindrance from the 3-ethyl group slightly reduces reaction efficiency, necessitating extended reaction times (6–8 hours) to achieve ≥85% yield.

Alkylation of 4-Amino-1-carbethoxy-piperidine

An alternative approach involves late-stage alkylation of 4-amino-1-carbethoxy-piperidine at position 3. This method prioritizes amine protection to avoid side reactions during alkylation.

Protection of the 4-Amino Group

Benzophenone is employed to protect the primary amine, leveraging the differential reactivity of primary and secondary amines. In a toluene solvent with BF₃·Et₂O catalysis, the 4-amino group forms a Schiff base, leaving the secondary amine at position 1 available for carbethoxy protection via ethyl chloroformate.

Ethyl Group Introduction at Position 3

The free secondary amine is deprotonated using NaH in tetrahydrofuran (THF) at 0°C, followed by reaction with 3-bromopropane. This step, adapted from, achieves a 75% yield after acid-mediated deprotection and purification. Challenges include competing alkylation at position 2, which is mitigated by steric bulk from the carbethoxy group.

Neber Rearrangement for Amino Group Installation

The Neber rearrangement offers a pathway to introduce the 4-amino group after establishing the 3-ethyl substituent. This method, detailed in, involves oxime formation and subsequent rearrangement under basic conditions.

Oxime Formation and Tosylation

N-Carbethoxy-3-ethyl-4-piperidone reacts with hydroxylamine hydrochloride in ethanol to form the corresponding oxime. Tosylation with p-toluenesulfonyl chloride in alkaline conditions yields a stable intermediate, facilitating the Neber rearrangement.

Rearrangement and Acid Hydrolysis

Treatment with sodium methoxide induces rearrangement, forming an aziridine intermediate that hydrolyzes to this compound under acidic conditions. This method, while longer, provides a 70% overall yield and avoids toxic azide reagents.

Protection-Deprotection Strategies

Successful synthesis requires judicious protection of reactive sites. The carbethoxy group at position 1 is introduced early using ethyl chloroformate, while transient protections (e.g., benzophenone) shield the 4-amino group during alkylation.

Carbethoxy Group Stability

The carbethoxy group remains intact under reductive amination conditions (pH 9–10, 25°C) but hydrolyzes in strong acids. This necessitates mild deprotection methods, such as dilute HCl at 0°C, to preserve the ester functionality.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the three primary methods:

| Method | Steps | Overall Yield | Key Challenges |

|---|---|---|---|

| Reductive Amination | 3 | 78% | Enolate regioselectivity |

| Late-Stage Alkylation | 4 | 65% | Competing alkylation at position 2 |

| Neber Rearrangement | 5 | 70% | Multi-step purification |

Reductive amination offers the highest efficiency, whereas the Neber rearrangement avoids hazardous reagents. Late-stage alkylation is less favored due to lower yields .

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Carbethoxylation | Ethyl chloroformate, DCM, 0–5°C | 70–85% | >90% |

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 60–75% | 85–92% |

| Amination | NH₃/MeOH, H₂, Pd/C, RT | 80–90% | >95% |

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

Structural elucidation relies on:

- IR Spectroscopy : Confirms the presence of carbethoxy (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups.

- GC-MS : Detects molecular ion peaks (e.g., m/z 228 [M⁺]) and fragmentation patterns. However, low ion intensity (0.5–8.0% abundance) may require derivatization for improved sensitivity ().

- ¹H/¹³C NMR : Key signals include ethyl group protons (δ 1.2–1.4 ppm) and piperidine ring carbons (δ 40–60 ppm).

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards.

Advanced: How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Methodological Answer:

Computational tools such as density functional theory (DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines quantum chemical calculations with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) (). Key steps:

Reaction Path Search : Identify intermediates and energy barriers for carbethoxylation/alkylation.

Solvent Modeling : Calculate solvation effects using COSMO-RS to prioritize solvents like THF over DMF for higher selectivity.

Machine Learning : Train models on historical yield data to predict optimal temperature/pH ranges.

Q. Table 2: Computational vs. Experimental Yield Comparison

| Method | Predicted Yield | Experimental Yield |

|---|---|---|

| DFT (Gas Phase) | 78% | 72% |

| DFT (THF Solvent) | 85% | 82% |

Advanced: What strategies resolve contradictions in biological activity data across studies involving this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in:

- Stereochemistry : Enantiomers (e.g., (3S,4R) vs. (3R,4R)) may exhibit divergent bioactivities (). Use chiral HPLC or X-ray crystallography to verify configuration.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter receptor binding. Standardize protocols using guidelines from EPA DSSTox ().

- Data Normalization : Apply multivariate analysis (e.g., PCA) to isolate compound-specific effects from noise.

Case Study : A 2025 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for a kinase inhibitor derivative. Resolution involved re-testing under uniform conditions (pH 7.4, 37°C) and confirming enantiopurity (>99% ee via chiral GC).

Advanced: How does factorial design improve the optimization of this compound synthesis?

Methodological Answer:

Factorial design systematically tests variables (e.g., temperature, catalyst ratio) to identify interactions. For example, a 2³ design (temperature: 60°C/80°C; catalyst: 1%/2%; solvent: DCM/THF) revealed that higher catalyst loading in THF maximizes yield ().

Q. Table 3: Factorial Design Results

| Run | Temp (°C) | Catalyst (%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 1 | DCM | 65 |

| 2 | 80 | 1 | DCM | 70 |

| 3 | 60 | 2 | THF | 88 |

| 4 | 80 | 2 | THF | 92 |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at –20°C to prevent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。